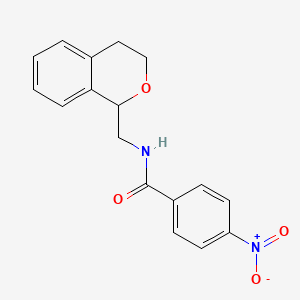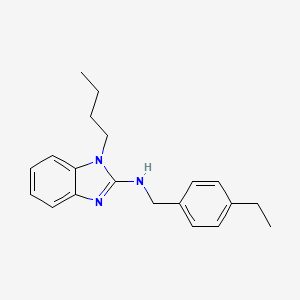
(2E)-2-(hydroxyimino)-N-(pyridin-4-ylmethyl)ethanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-2-(hydroxyimino)-N-(pyridin-4-ylmethyl)ethanamide is a chemical compound that belongs to the class of organic compounds known as oximes. Oximes are characterized by the presence of the functional group R1R2C=NOH, where R1 and R2 can be hydrogen or organic substituents. This compound is of interest in various fields of chemistry and biology due to its potential reactivity and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(hydroxyimino)-N-(pyridin-4-ylmethyl)ethanamide typically involves the reaction of a suitable aldehyde or ketone with hydroxylamine. The reaction conditions often include:
Reagents: Hydroxylamine hydrochloride, base (e.g., sodium carbonate or pyridine)
Solvents: Water, ethanol, or other polar solvents
Temperature: Room temperature to moderate heating (20-80°C)
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production methods for oximes, including this compound, may involve continuous flow processes and optimized reaction conditions to maximize yield and purity. These methods often use automated systems to control temperature, pH, and reagent addition.
Análisis De Reacciones Químicas
Types of Reactions
(2E)-2-(hydroxyimino)-N-(pyridin-4-ylmethyl)ethanamide can undergo various chemical reactions, including:
Oxidation: Conversion to nitrile oxides
Reduction: Formation of amines
Substitution: Reaction with electrophiles to form substituted oximes
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like hydrogen peroxide or peracids
Reduction: Use of reducing agents like sodium borohydride or catalytic hydrogenation
Substitution: Use of electrophiles like alkyl halides or acyl chlorides
Major Products Formed
Oxidation: Nitrile oxides
Reduction: Amines
Substitution: Substituted oximes
Aplicaciones Científicas De Investigación
(2E)-2-(hydroxyimino)-N-(pyridin-4-ylmethyl)ethanamide has various applications in scientific research, including:
Chemistry: Used as intermediates in organic synthesis
Biology: Potential use in enzyme inhibition studies
Medicine: Investigated for potential therapeutic properties
Industry: Used in the synthesis of pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism of action of (2E)-2-(hydroxyimino)-N-(pyridin-4-ylmethyl)ethanamide involves its interaction with molecular targets such as enzymes or receptors. The oxime group can form hydrogen bonds or coordinate with metal ions, affecting the activity of the target molecule. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity.
Comparación Con Compuestos Similares
Similar Compounds
- (2E)-2-(hydroxyimino)-N-(pyridin-3-ylmethyl)ethanamide
- (2E)-2-(hydroxyimino)-N-(pyridin-2-ylmethyl)ethanamide
Uniqueness
(2E)-2-(hydroxyimino)-N-(pyridin-4-ylmethyl)ethanamide is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interaction with biological targets. This uniqueness can lead to different biological activities and applications compared to similar compounds.
Propiedades
Fórmula molecular |
C8H9N3O2 |
|---|---|
Peso molecular |
179.18 g/mol |
Nombre IUPAC |
(2E)-2-hydroxyimino-N-(pyridin-4-ylmethyl)acetamide |
InChI |
InChI=1S/C8H9N3O2/c12-8(6-11-13)10-5-7-1-3-9-4-2-7/h1-4,6,13H,5H2,(H,10,12)/b11-6+ |
Clave InChI |
BJACAAKUZOAJSE-IZZDOVSWSA-N |
SMILES isomérico |
C1=CN=CC=C1CNC(=O)/C=N/O |
SMILES canónico |
C1=CN=CC=C1CNC(=O)C=NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{5-bromo-1-[2-(4-tert-butylphenoxy)ethyl]-1H-indol-3-yl}-2,2,2-trifluoroethanone](/img/structure/B11570136.png)
![1,3-Dibenzyl-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole](/img/structure/B11570144.png)
![1-[3-(3-Methylbutoxy)phenyl]-2-(5-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11570145.png)
![2-{3-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]phenyl}-6-methylimidazo[1,2-a]pyridine](/img/structure/B11570147.png)
![N-[6,6-dimethyl-1-(4-methylphenyl)-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]thiophene-2-carboxamide](/img/structure/B11570152.png)
![1-(3-fluorobenzyl)-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B11570154.png)
![N-[1-(furan-2-ylmethyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-2-methylbenzamide](/img/structure/B11570160.png)
![N-(3-chlorophenyl)-2-[4-(3-nitrophenyl)-1-oxophthalazin-2(1H)-yl]acetamide](/img/structure/B11570171.png)
![Methyl 4-[7-fluoro-3,9-dioxo-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B11570172.png)

![N-[2-(4-chlorophenoxy)ethyl]-2-[3-(2-fluorobenzoyl)-1H-indol-1-yl]acetamide](/img/structure/B11570185.png)
![3,6-Bis(4-methylphenyl)-[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B11570187.png)
![(6E)-6-[3-[(E)-2-(2-chlorophenyl)ethenyl]-2H-1,2,4-oxadiazol-5-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B11570192.png)

